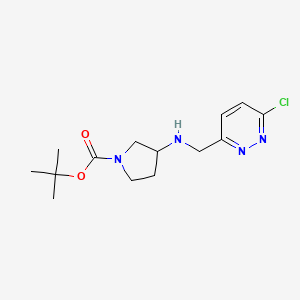

tert-Butyl 3-(((6-chloropyridazin-3-yl)methyl)amino)pyrrolidine-1-carboxylate

Description

This compound features a pyrrolidine core with a tert-butyl carbamate (Boc) group at position 1 and a 6-chloropyridazine moiety linked via a methylamino group at position 3. The molecular formula is inferred as C₁₄H₂₀ClN₅O₂, with a molecular weight of approximately 337.8 g/mol (based on analogous structures).

Properties

IUPAC Name |

tert-butyl 3-[(6-chloropyridazin-3-yl)methylamino]pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21ClN4O2/c1-14(2,3)21-13(20)19-7-6-11(9-19)16-8-10-4-5-12(15)18-17-10/h4-5,11,16H,6-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFCVDGDOUZEKSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)NCC2=NN=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(((6-chloropyridazin-3-yl)methyl)amino)pyrrolidine-1-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: : The pyrrolidine ring can be synthesized through cyclization reactions starting from amino acids or their derivatives.

Introduction of the Chloropyridazine Moiety: : The chloropyridazine group can be introduced via nucleophilic substitution reactions involving 6-chloropyridazine-3-carbaldehyde.

Esterification: : The final step involves the esterification of the carboxylic acid group with tert-butanol under acidic conditions to form the tert-butyl ester.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help in achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 3-(((6-chloropyridazin-3-yl)methyl)amino)pyrrolidine-1-carboxylate: can undergo various chemical reactions, including:

Oxidation: : Oxidation reactions can be performed to introduce oxygen-containing functional groups.

Reduction: : Reduction reactions can be used to reduce nitro groups or other oxidized functionalities.

Substitution: : Nucleophilic substitution reactions can be employed to replace functional groups with different substituents.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: : Nucleophiles like amines and alcohols, along with suitable solvents and temperatures, are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted analogs.

Scientific Research Applications

Pharmaceutical Development

The primary application of tert-butyl 3-(((6-chloropyridazin-3-yl)methyl)amino)pyrrolidine-1-carboxylate lies in its role as a pharmaceutical intermediate. It is particularly relevant in the synthesis of novel therapeutic agents targeting various diseases, including cancer and neurological disorders.

Case Study: Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyridazine have shown effectiveness against breast cancer cell lines by inhibiting specific signaling pathways involved in tumor growth and metastasis .

Neurological Research

Beyond oncology, there is emerging interest in the neuropharmacological applications of this compound. Its structural characteristics suggest potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin receptors.

Case Study: Neuroprotective Effects

Preliminary studies have indicated that similar compounds can provide neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These effects are attributed to their ability to cross the blood-brain barrier and modulate neuroinflammatory processes .

Synthesis and Preparation

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

- Formation of the Pyrrolidine Ring : Utilizing appropriate precursors and reagents to construct the pyrrolidine framework.

- Introduction of the Chloropyridazine Moiety : This step involves coupling reactions where the chloropyridazine group is attached to the pyrrolidine structure.

- Final Esterification : Converting the carboxylic acid group into an ester form with tert-butyl alcohol to enhance solubility and bioavailability.

Mechanism of Action

The mechanism by which tert-Butyl 3-(((6-chloropyridazin-3-yl)methyl)amino)pyrrolidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its use, but it generally involves binding to receptors or enzymes, leading to biological or chemical changes.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Heterocyclic Variations

- tert-Butyl 2-(((6-Chloropyridazin-3-yl)oxy)methyl)pyrrolidine-1-carboxylate (): Key Difference: Oxygen atom replaces the methylamino linker. Molecular weight: 313.78 g/mol (C₁₄H₂₀ClN₃O₃) .

- tert-Butyl 3-(pyrazin-2-ylamino)pyrrolidine-1-carboxylate (): Key Difference: Pyrazine replaces chloropyridazine. Impact: Pyrazine’s electron-deficient nature may enhance π-π stacking, while the absence of chlorine reduces halogen bonding. Molecular weight: 264.32 g/mol (C₁₃H₂₀N₄O₂) .

2.2. Linker Group Modifications

- tert-Butyl 3-[[(6-Chloropyridazine-3-carbonyl)-methylamino]methyl]pyrrolidine-1-carboxylate (): Key Difference: Carbonyl group inserted into the linker. Higher molecular weight: 354.8 g/mol (C₁₆H₂₃ClN₄O₃) .

- (R)-tert-Butyl 3-aminopyrrolidine-1-carboxylate (): Key Difference: Lacks the chloropyridazine moiety; simpler amine substituent. Impact: Reduced steric bulk and electronic effects, possibly enhancing metabolic stability. Molecular weight: 200.28 g/mol (C₁₀H₂₀N₂O₂) .

2.3. Core Ring Modifications

- tert-Butyl 3-(((6-(Cyclopropylamino)pyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate (): Key Difference: Piperidine (6-membered ring) replaces pyrrolidine; pyrimidine replaces chloropyridazine. Impact: Larger ring size increases conformational flexibility. Pyrimidine’s dual nitrogen atoms may enhance hydrogen bonding. Molecular weight: 347.46 g/mol (C₁₈H₂₉N₅O₂) .

2.4. Functional Group Replacements

- tert-Butyl 3-mercaptopyrrolidine-1-carboxylate (): Key Difference: Thiol (–SH) replaces the methylamino-chloropyridazine group. Impact: Thiols can form disulfide bonds or coordinate metals, offering distinct reactivity. Molecular weight: 203.30 g/mol (C₁₀H₁₇NO₂S) .

Structural and Functional Analysis Table

| Compound Name | Core Ring | Heterocycle | Linker Group | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|---|

| tert-Butyl 3-(((6-chloropyridazin-3-yl)methyl)amino)pyrrolidine-1-carboxylate | Pyrrolidine | 6-Chloropyridazine | Methylamino | ~337.8 | Halogen bonding, Boc protection |

| tert-Butyl 2-(((6-chloropyridazin-3-yl)oxy)methyl)pyrrolidine-1-carboxylate | Pyrrolidine | 6-Chloropyridazine | Ether (–O–) | 313.78 | Reduced H-bonding, higher stability |

| tert-Butyl 3-(pyrazin-2-ylamino)pyrrolidine-1-carboxylate | Pyrrolidine | Pyrazine | Amino | 264.32 | Electron-deficient, π-π stacking |

| tert-Butyl 3-[[(6-chloropyridazine-3-carbonyl)-methylamino]methyl]pyrrolidine | Pyrrolidine | 6-Chloropyridazine | Carbonyl + methylamino | 354.8 | Enhanced H-bond acceptor capability |

| (R)-tert-Butyl 3-aminopyrrolidine-1-carboxylate | Pyrrolidine | None | Amine | 200.28 | Simplified structure, metabolic stability |

Research Implications

- Synthetic Utility : The Boc group allows for selective deprotection, enabling modular synthesis of derivatives .

- Biological Relevance : Chloropyridazine derivatives may target enzymes requiring halogen interactions (e.g., kinases), while pyrazine/pyrimidine analogs could engage in π-stacking with nucleic acids .

- Hydrogen Bonding: Methylamino linkers (N–H donors) enhance crystal packing predictability compared to ethers, as per Etter’s graph set analysis .

Biological Activity

Chemical Identity and Structure

tert-Butyl 3-(((6-chloropyridazin-3-yl)methyl)amino)pyrrolidine-1-carboxylate, with CAS number 1420845-01-7, is a compound characterized by the molecular formula and a molecular weight of approximately 326.82 g/mol. The compound features a pyrrolidine core substituted with a tert-butyl group and a chloropyridazine moiety, which is significant in its biological activity.

The biological activity of this compound has been linked to its role as a potential inhibitor in various biochemical pathways. The presence of the chloropyridazine group suggests that it may interact with specific enzymes or receptors, influencing cellular processes such as signaling pathways involved in cancer progression or inflammation.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance, studies have shown that pyridazine derivatives can inhibit tumor growth by disrupting angiogenesis and inducing apoptosis in cancer cells. The specific mechanism may involve the modulation of protein kinases or other targets critical for cell proliferation and survival.

Inhibition Studies

In vitro studies have demonstrated that this compound can inhibit certain biological activities at varying concentrations. For example, high concentrations (50 μM) have been shown to significantly reduce the secretion of key proteins involved in tumor progression, suggesting its potential as a therapeutic agent against specific types of cancer .

Case Studies

Several case studies highlight the effectiveness of related compounds in clinical settings:

- Thrombin Inhibition : A study on similar chloropyridazine derivatives indicated their potential as thrombin inhibitors, which play a crucial role in coagulation pathways. This suggests that this compound might also exhibit anticoagulant properties .

- Anti-inflammatory Effects : Other derivatives have been explored for their anti-inflammatory effects, showing promise in reducing markers of inflammation in animal models. This could indicate a broader therapeutic application for the compound beyond oncology .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding how this compound behaves within biological systems. Preliminary data suggest that compounds with similar structures have favorable absorption and distribution characteristics, making them suitable candidates for further development .

Toxicity Profile

The toxicity profile of this compound remains to be fully characterized. However, related compounds have exhibited manageable toxicity levels in preclinical trials, indicating a potential for safe therapeutic use .

Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Anticancer | Inhibits tumor growth; induces apoptosis |

| Thrombin Inhibition | Potential anticoagulant effects |

| Anti-inflammatory | Reduces inflammation markers |

| Pharmacokinetics | Favorable absorption and distribution |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-Butyl 3-(((6-chloropyridazin-3-yl)methyl)amino)pyrrolidine-1-carboxylate?

- Methodology :

- Nucleophilic substitution : React 6-chloropyridazine derivatives with tert-butyl pyrrolidine precursors under basic conditions (e.g., triethylamine in dichloromethane at 0–20°C) to form the methylamino linkage .

- Hydrogenation : Use catalytic hydrogenation for intermediates requiring reduction, as demonstrated in analogous pyrrolidine carboxylate syntheses .

- Purification : Employ silica gel column chromatography with eluents like ethyl acetate/hexane mixtures (1:6 ratio) to isolate high-purity products .

Q. What safety protocols are critical when handling this compound?

- Key Precautions :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of airborne particles .

- Storage : Store in airtight containers at 2–8°C, away from heat sources (e.g., open flames) .

Q. Which spectroscopic techniques are essential for structural characterization?

- Analytical Workflow :

- NMR : Use H and C NMR to confirm the pyrrolidine backbone and substituent positions .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., expected m/z ~323.82 for CHClNO) .

- FT-IR : Identify carbonyl (C=O) and amine (N-H) functional groups .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

- Strategy :

- Quantum Chemical Calculations : Simulate reaction intermediates using density functional theory (DFT) to predict activation energies .

- Reaction Path Search : Apply algorithms (e.g., GRRM) to identify low-energy pathways for nucleophilic substitution or cyclization steps .

- Experimental Validation : Compare computational predictions with empirical yields (e.g., 78% for hydrogenation steps in related syntheses) .

Q. How can contradictory NMR data between synthesis batches be resolved?

- Troubleshooting :

- Batch Comparison : Replicate reactions under identical conditions (temperature, solvent purity) to isolate variables .

- Advanced NMR : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals from stereoisomers or rotamers .

- Cross-Validation : Compare with published spectra of structurally analogous compounds (e.g., tert-butyl pyrrolidine carboxylates) .

Q. What strategies improve yield in multi-step syntheses involving sensitive functional groups?

- Optimization Tactics :

- Protecting Groups : Use tert-butyloxycarbonyl (Boc) to shield amines during chloropyridazine coupling .

- Temperature Control : Maintain reactions at 0°C during exothermic steps (e.g., sulfonylation) to prevent decomposition .

- Catalyst Screening : Test palladium or nickel catalysts for hydrogenation efficiency .

Q. How to design experiments assessing reactivity under varying pH conditions?

- Experimental Design :

- pH Titration : Monitor reaction rates in buffered solutions (pH 3–10) to identify acid/base-catalyzed pathways .

- Stability Testing : Incubate the compound at 25°C for 24h in PBS or simulated gastric fluid (SGF) to study hydrolytic degradation .

- Analytical Tracking : Use HPLC with UV detection (λ = 254 nm) to quantify degradation products .

Data Contradiction & Validation

Q. How to reconcile discrepancies in reported toxicity data for similar compounds?

- Approach :

- Literature Review : Cross-reference occupational exposure limits (e.g., 5 mg/m for chloropyridazines) with experimental LD values .

- In Silico Prediction : Apply QSAR models to estimate acute toxicity based on molecular descriptors .

- In Vitro Testing : Conduct MTT assays on HepG2 cells to validate cytotoxicity thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.